molecular formula C21H21NO B15423651 3-Methoxy-N,N-bis(4-methylphenyl)aniline CAS No. 106614-58-8

3-Methoxy-N,N-bis(4-methylphenyl)aniline

Cat. No.: B15423651
CAS No.: 106614-58-8
M. Wt: 303.4 g/mol
InChI Key: PVMKDBHOGFGJJW-UHFFFAOYSA-N
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Description

3-Methoxy-N,N-bis(4-methylphenyl)aniline is a triphenylamine (TPA) derivative characterized by a methoxy (-OMe) group at the para position of the central aromatic ring and two 4-methylphenyl (-C₆H₄-Me) groups attached to the nitrogen atom. This structure confers unique electronic and steric properties, making it relevant in organic electronics, particularly as a hole-transport material (HTM) or intermediate in synthesizing optoelectronic devices. The methoxy group enhances electron-donating capacity, while the methyl groups improve solubility and thermal stability .

Properties

CAS No.

106614-58-8

Molecular Formula

C21H21NO

Molecular Weight

303.4 g/mol

IUPAC Name

3-methoxy-N,N-bis(4-methylphenyl)aniline

InChI

InChI=1S/C21H21NO/c1-16-7-11-18(12-8-16)22(19-13-9-17(2)10-14-19)20-5-4-6-21(15-20)23-3/h4-15H,1-3H3

InChI Key

PVMKDBHOGFGJJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC(=CC=C3)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Substituents/Structure Application/Properties Key Differences Reference
3-Methoxy-N,N-bis(4-methylphenyl)aniline Methoxy (-OMe) at C3, N,N-bis(4-methylphenyl) Potential HTM in optoelectronics Reference compound -
TAPC (4,4′-Cyclohexylidenebis[N,N-bis(4-methylphenyl)aniline]) Dimeric structure with cyclohexylidene bridge Hole-transport layer in OLEDs Higher molecular weight, dimeric structure enhances thermal stability
4-Bromo-N,N-bis(4-methylphenyl)aniline Bromo (-Br) at C4, N,N-bis(4-methylphenyl) Synthetic intermediate Electron-withdrawing Br reduces electron-donating capacity vs. -OMe
CZTPA-1/CZTPA-2 (Carbazole-TPA derivatives) Carbazole core with N,N-bis(4-methoxyphenyl) HTMs in perovskite solar cells (PSCs) Methoxy groups improve PCE (11% for CZTPA-2)
Tri-p-tolylamine N,N,N-tris(4-methylphenyl)amine Organic electronics Three methylphenyl groups increase steric hindrance
N,N-bis(2-hydroxyethyl)-4-bromoaniline Hydroxyethyl (-CH₂CH₂OH) and Br at C4 Precursor for Re(V) complexes Polar substituents enable metal coordination

Key Research Findings

Electronic Properties
  • Methoxy vs. Methyl Substituents: The methoxy group in this compound is a stronger electron donor than methyl, enhancing charge transport in HTMs. For example, CZTPA-2 (with methoxy groups) achieves a power conversion efficiency (PCE) of 11% in PSCs, outperforming methyl-substituted analogues .
  • Bromo Substituents : 4-Bromo-N,N-bis(4-methylphenyl)aniline exhibits reduced electron density due to the electron-withdrawing bromine, limiting its utility in HTMs but making it a versatile synthetic intermediate .
Structural Effects
  • Dimeric vs. Monomeric Structures: TAPC’s dimeric structure (linked by a cyclohexylidene bridge) improves thermal stability and hole mobility compared to monomeric TPAs like this compound. This makes TAPC preferable in OLED hole-transport layers .

Q & A

Q. What are the optimal synthetic routes for 3-Methoxy-N,N-bis(4-methylphenyl)aniline, and how do reaction conditions influence yield?

The synthesis typically involves introducing the methoxy group to a pre-functionalized N,N-bis(4-methylphenyl)aniline scaffold. A plausible route is nucleophilic aromatic substitution or Ullmann coupling using a methoxy-containing reagent (e.g., methoxide salts or methoxyboronic acids). Key parameters include:

  • Temperature : Elevated temperatures (80–120°C) enhance reaction kinetics but may require inert atmospheres to prevent oxidation .
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while toluene is suitable for reflux conditions .
  • Catalysts : Copper(I) iodide or palladium catalysts (e.g., Pd(PPh₃)₄) facilitate coupling reactions, with yields optimized via ligand screening . Post-synthesis, purify via column chromatography (hexane/EtOAc gradients) or recrystallization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at C3, methyl groups on aryl rings). Aromatic proton splitting patterns distinguish para-substituted phenyl groups .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strain between substituents. High-resolution data (>1.0 Å) are critical for accurate electron density mapping .
  • Mass spectrometry : HRMS validates molecular weight (C₂₀H₂₀N₂O expected: 320.41 g/mol) and detects halogenated byproducts .

Q. How can solubility limitations in aqueous media be addressed for biological assays?

  • Co-solvent systems : Use DMSO (≤5% v/v) or cyclodextrin-based solubilization to maintain compound stability .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) via post-synthetic modification while retaining core functionality .

Advanced Research Questions

Q. How can contradictions between computational (DFT) and experimental electronic properties be resolved?

Discrepancies in HOMO-LUMO gaps or redox potentials often arise from solvent effects or basis set limitations. Mitigation strategies include:

  • Multi-method validation : Compare DFT results with experimental UV-Vis, cyclic voltammetry, and photoluminescence data .
  • Implicit/explicit solvation models : Incorporate PCM (Polarizable Continuum Model) or explicit solvent molecules in simulations .
  • Benchmarking : Use known reference compounds (e.g., triphenylamine derivatives) to calibrate computational protocols .

Q. What experimental design considerations are critical for studying this compound’s role in organic electronics (e.g., OLEDs)?

  • Hole-transport properties : Measure mobility via time-of-flight (TOF) or space-charge-limited current (SCLC) techniques. Compare with N,N-bis(4-methylphenyl)aniline derivatives to assess methoxy’s impact on charge transport .
  • Device optimization : Layer thickness (e.g., 50–100 nm) and annealing conditions (e.g., 150°C under N₂) minimize pinholes in thin-film architectures .

Q. How can competing reaction pathways during cross-coupling be minimized?

  • Catalyst tuning : Use bulky ligands (e.g., XPhos) to suppress β-hydride elimination in palladium-catalyzed reactions .
  • Kinetic control : Lower reaction temperatures (≤60°C) and sequential reagent addition favor selective methoxy incorporation over side reactions (e.g., homocoupling) .
  • In-situ monitoring : Raman spectroscopy or GC-MS tracks intermediate formation, enabling real-time adjustments .

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